1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine
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Overview
Description
1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine is an organic compound that features a thienyl group substituted with a fluorine atom and a methanamine group attached to a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine typically involves the following steps:
Formation of the Thienyl Intermediate: The starting material, 5-fluoro-2-thiophene, is synthesized through halogenation of thiophene followed by selective fluorination.
Attachment of the Methanamine Group: The thienyl intermediate undergoes a nucleophilic substitution reaction with a suitable methanamine derivative, such as N-(4-methylbenzyl)methanamine, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-thienyl)-N-(4-methylbenzyl)methanamine
- 1-(5-bromo-2-thienyl)-N-(4-methylbenzyl)methanamine
- 1-(5-iodo-2-thienyl)-N-(4-methylbenzyl)methanamine
Uniqueness
1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H15ClFNS |
---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H14FNS.ClH/c1-10-2-4-11(5-3-10)8-15-9-12-6-7-13(14)16-12;/h2-7,15H,8-9H2,1H3;1H |
InChI Key |
ZWIGOKGFYBAUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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